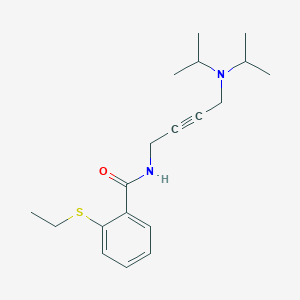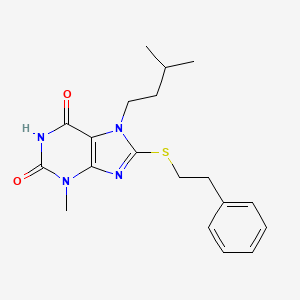
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their potential applications in various fields, including medicine and materials science. For instance, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate was developed to improve peptide sequence analysis, indicating the importance of synthetic methods in advancing biochemical techniques . Similarly, the anionic synthesis of aromatic amide functionalized polymers demonstrates the versatility of benzamide derivatives in creating novel materials with specific end-group functionalities .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their function and interaction with other molecules. For example, the crystallographic study of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide revealed an intramolecular hydrogen bond, which is significant for their potential as anti-cancer agents . This highlights the importance of understanding the molecular structure for the design of therapeutically active compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions that modify their structure and properties. The conversion of N-alkyldiisopropylamines into N,N-bis(5-chloro-3-oxo[1,2]dithiol-4-yl)amines is an example of a reaction that leads to the formation of bicyclic and tricyclic compounds, demonstrating the reactivity of such molecules . These reactions are essential for the development of new compounds with desired characteristics.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The study of the electrophysiological activity of N-substituted imidazolylbenzamides as selective class III agents shows that the substitution pattern on the benzamide core can significantly affect biological activity . Additionally, the inhibition of histone deacetylases by 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides indicates that these compounds can have profound effects on gene expression and cancer cell proliferation .
科学的研究の応用
Antipsychotic Agent Development
Benzamide derivatives have been extensively studied for their potential as atypical antipsychotic agents. These compounds, including N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide, are evaluated for their ability to bind to key neurotransmitter receptors such as dopamine D2 and serotonin 5-HT2. Research indicates that modifications to the benzamide structure can significantly affect the pharmacological profile, leading to compounds with potent in vitro and in vivo activities indicative of potential antipsychotic properties (Norman et al., 1996; Norman et al., 1994).
Synthetic Approaches for Functionalized Polymers
The chemical versatility of benzamide derivatives, including the mentioned compound, allows for their use in novel synthetic routes to produce functionalized polymers. For instance, the selective quaternization of methacrylate residues in diblock copolymers opens avenues for creating cationic diblock copolymers with potential applications in drug delivery systems and other biomedical fields (Bütün et al., 2001).
Advanced Material Synthesis
The compound's relevance extends into the preparation of advanced materials, as demonstrated by the synthesis of aromatic amide and carboxyl functionalized polymers. The detailed chain-end functionalization of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide showcases the potential for creating materials with specific properties, useful in various applications from biomedicine to nanotechnology (Summers & Quirk, 1998).
特性
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-6-23-18-12-8-7-11-17(18)19(22)20-13-9-10-14-21(15(2)3)16(4)5/h7-8,11-12,15-16H,6,13-14H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJHDEQKIRMWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC#CCN(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(ethylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)
![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)




![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)



![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)